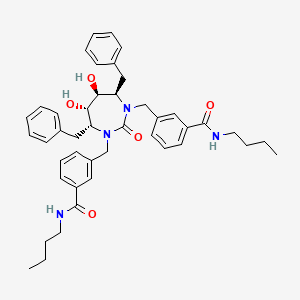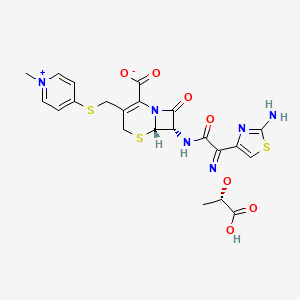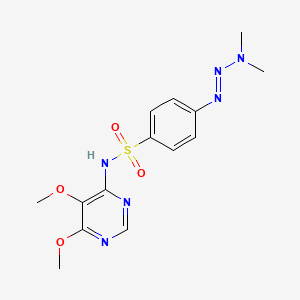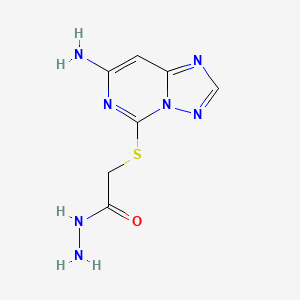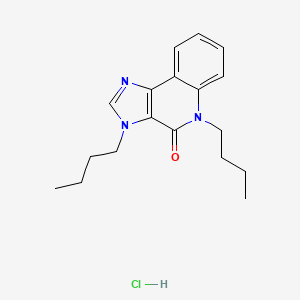
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is a heterocyclic compound with a unique structure that includes an imidazoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride typically involves the condensation of appropriate ketones and amidines. One-pot oxidative condensation methods have been reported, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can produce a range of alkylated imidazoquinolines.
Wissenschaftliche Forschungsanwendungen
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent, particularly as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is also studied for its potential role in modulating immune responses, particularly through its interaction with toll-like receptors.
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . Additionally, its interaction with toll-like receptors can modulate immune responses, making it a potential adjuvant in vaccines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiquimod: A well-known toll-like receptor agonist used in the treatment of certain viral infections and cancers.
Resiquimod: Another potent toll-like receptor agonist with applications in immunotherapy.
1-Benzyl-2-butyl-1H-imidazo(4,5-c)quinolin-4-amine: A compound with similar structural features and biological activities.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and potential applications. Its ability to act as a dipeptidyl peptidase IV inhibitor and modulate immune responses through toll-like receptors sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
134049-71-1 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
3,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-14-9-7-8-10-15(14)21(12-6-4-2)18(22)17(16)20;/h7-10,13H,3-6,11-12H2,1-2H3;1H |
InChI-Schlüssel |
BAWNDBQVJYENSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1C(=O)N(C3=CC=CC=C32)CCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





